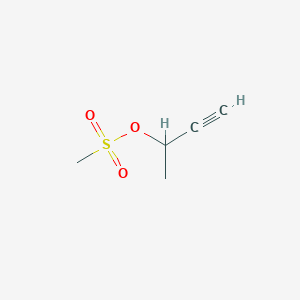

But-3-yn-2-yl methanesulfonate

CAS No.: 59967-06-5

Cat. No.: VC4579007

Molecular Formula: C5H8O3S

Molecular Weight: 148.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59967-06-5 |

|---|---|

| Molecular Formula | C5H8O3S |

| Molecular Weight | 148.18 |

| IUPAC Name | but-3-yn-2-yl methanesulfonate |

| Standard InChI | InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3 |

| Standard InChI Key | ZXTGFMXFEMKHHX-UHFFFAOYSA-N |

| SMILES | CC(C#C)OS(=O)(=O)C |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₃S | |

| Molecular Weight | 148.18 g/mol | |

| SMILES | CC(C#C)OS(=O)(=O)C | |

| InChIKey | ZXTGFMXFEMKHHX-UHFFFAOYSA-N |

Synthesis and Preparation Methods

But-3-yn-2-yl methanesulfonate is synthesized via nucleophilic substitution of but-3-yn-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base .

Laboratory-Scale Synthesis

Reaction Scheme:

But-3-yn-2-ol + CH₃SO₂Cl → But-3-yn-2-yl methanesulfonate + HCl

Optimized Conditions:

Purification:

-

Workup: Aqueous extraction (H₂O/NaHCO₃) followed by drying (MgSO₄).

-

Chromatography: Silica gel (EtOAc/hexanes) to isolate the product .

Industrial-Scale Production

While specific industrial protocols are undisclosed, large-scale synthesis mirrors laboratory methods, with adjustments for continuous flow systems and automated purification .

Chemical Properties and Reactivity

The compound’s reactivity is governed by its methanesulfonate and alkyne groups.

Nucleophilic Substitution

The methanesulfonate group acts as a leaving group, enabling substitutions with amines, alcohols, or thiols. For example:

Reaction:

But-3-yn-2-yl methanesulfonate + NaOH → But-3-yn-2-ol + CH₃SO₃⁻Na⁺ .

Alkyne Reactivity

The terminal alkyne participates in:

-

Huisgen Cycloaddition: Forms 1,2,3-triazoles with azides under Cu(I) catalysis .

-

Hydrogenation: Reduced to but-2-enyl derivatives using H₂/Pd-C .

Stability and Degradation

-

Thermal Stability: Decomposes above 50°C, releasing SO₂ and H₂S .

-

Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes in aqueous media .

Applications in Organic Synthesis

Complex Molecule Synthesis

But-3-yn-2-yl methanesulfonate is pivotal in constructing polycyclic frameworks. For instance:

-

Paleo-soraphen Synthesis: Used in the NHK coupling step to assemble the C1–C29 backbone .

-

Macrolactone Formation: Participates in ring-closing metathesis (RCM) to generate macrocyclic scaffolds .

| Application | Key Reaction | Yield (%) | Source |

|---|---|---|---|

| Macrocyclic Synthesis | RCM with Grubbs catalyst | 65–85 | |

| Click Chemistry | Azide-alkyne cycloaddition | 85 |

Chiral Synthesis

The (2R)-enantiomer serves as a chiral precursor in asymmetric catalysis. For example:

Biological and Pharmacological Research

Biochemical Interactions

-

Enzyme Modification: Reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, enabling covalent inhibition .

-

Antiviral Studies: Derivatives inhibit viral glycosidases by alkylation, reducing viral replication.

| Target | Mechanism | Outcome |

|---|---|---|

| Cannabinoid Receptors | Alkylation of CB1 ligands | Enhanced binding affinity |

| Viral Glycosidases | Covalent modification | Reduced replication |

Storage:

-

Conditions: –20°C in airtight containers under inert gas.

Comparative Analysis with Analogues

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| But-3-yn-1-yl Ms | Terminal sulfonate | Lower nucleophilic substitution rate | Click chemistry |

| Ethyl Ms | Saturated chain | Stable, less reactive | Alkylation agents |

Case Studies and Research Findings

Synthesis of Paleo-soraphen A

Key Steps:

-

NHK Coupling: But-3-yn-2-yl methanesulfonate reacts with a vinyl iodide under Pd catalysis .

-

Macrolactonization: Shiina conditions (2,4,6-trichlorobenzoyl chloride) form the 24-membered ring .

Outcome: A 23-step synthesis vs. 32 steps in earlier routes .

Click Chemistry Applications

Reaction:

But-3-yn-2-yl methanesulfonate + Benzyl azide → 1,2,3-Triazole derivative .

Catalyst: Ru(II) complexes achieve >85% yield under mild conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume